molecular formula C23H32N4OS B2845425 1-(4-Ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea CAS No. 868228-60-8

1-(4-Ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea

Cat. No.: B2845425
CAS No.: 868228-60-8
M. Wt: 412.6
InChI Key: DOMCOOGTMDHXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea is a synthetic thiourea derivative designed for investigative biological and pharmacological research. Thiourea derivatives are recognized in medicinal chemistry as versatile scaffolds with a broad spectrum of potential biological activities . This compound is of particular interest in oncology research, as structurally similar thiourea analogs have demonstrated significant cytotoxic activity against various human cancer cell lines, including those from colon, prostate, and leukemia cancers . The mechanism of action for such compounds often involves the induction of apoptosis, or programmed cell death, in malignant cells . Furthermore, research on related molecules indicates they can act as inhibitors of specific signaling pathways and reduce the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6), suggesting potential applications in studying the tumor microenvironment and cancer cell proliferation . The inclusion of a 4-methylpiperazinyl group in its structure may influence its solubility and interaction with biological targets, making it a valuable tool for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4OS/c1-4-28-21-12-10-20(11-13-21)25-23(29)24-18(2)22(19-8-6-5-7-9-19)27-16-14-26(3)15-17-27/h5-13,18,22H,4,14-17H2,1-3H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMCOOGTMDHXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(C)C(C2=CC=CC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The table below highlights key structural and functional differences between the target compound and selected thiourea derivatives:

Compound Name Structural Features Biological Activity Key Findings References
1-(4-Ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea 4-Ethoxyphenyl, 4-methylpiperazine, 1-phenylpropan-2-yl Likely anticancer/kinase inhibition (hypothesized) No direct activity data available; structural similarity to kinase inhibitors suggests potential efficacy.
1-(2,6-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea 2,6-Dimethylphenyl, 4-methylpiperazine Anticancer (preclinical) Demonstrated moderate cytotoxicity against leukemia cell lines (IC₅₀ ~10–20 µM). Mechanism linked to caspase-3 activation.
1-(4-Fluorophenyl)-3-(thiophen-3-yl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-2-pyrazoline (2f) Fluorophenyl, thiophenyl, 4-methylpiperazine Antileukemic IC₅₀ of 0.8 µM (HL-60) and 1.2 µM (K562). Induces apoptosis via caspase-3 activation.
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea Cyclohexyl-dimethylamine, perfluorophenyl Unknown (structural analog) High lipophilicity (LogP ~3.5) due to perfluorophenyl group. Potential use in metal chelation.
1-(4-Ethoxyphenyl)-3-(pyridin-2-yl)thiourea 4-Ethoxyphenyl, pyridinyl Antifungal/antibacterial Moderate activity against Candida albicans (MIC 32 µg/mL). Enhanced solubility due to pyridine ring.

Key Comparative Insights

Substituent Impact on Bioactivity :

  • The 4-methylpiperazine group, present in the target compound and others (e.g., entries 2 and 3), is associated with enhanced cytotoxicity, likely due to its ability to interact with cellular targets like kinases or DNA .
  • The 1-phenylpropan-2-yl chain in the target compound introduces steric bulk, which may reduce solubility but improve receptor-binding specificity compared to smaller substituents (e.g., pyridinyl in entry 5) .

Role of Aromatic Groups: Ethoxyphenyl (target compound and entry 5) vs. Perfluorophenyl (entry 4) exhibits extreme hydrophobicity, making it suitable for non-polar environments but limiting aqueous solubility .

Mechanistic Divergence :

  • Compounds with 2-pyrazoline cores (entry 3) show superior antileukemic activity (IC₅₀ <1 µM) compared to simpler thioureas, likely due to additional hydrogen-bonding interactions from the pyrazoline ring .
  • The target compound’s lack of direct activity data necessitates further testing, but its structural complexity suggests a broader target profile than analogs like entry 5 .

Physicochemical Properties

  • Solubility : The target compound’s 4-methylpiperazine group may improve water solubility compared to perfluorophenyl analogs (entry 4) but reduce it relative to pyridinyl derivatives (entry 5) .
  • LogP : Estimated LogP for the target compound is ~3.2 (similar to entry 2), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Q & A

Q. What are the key synthetic routes for synthesizing 1-(4-Ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea, and what intermediates are critical?

The synthesis typically involves a multi-step process:

Intermediate Formation : Reaction of 4-ethoxyaniline with thiophosgene or isothiocyanate derivatives to form the thiourea core.

Coupling Reaction : The intermediate is coupled with 1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Purification : Chromatography or recrystallization ensures high purity (>95%). Key intermediates include the thiourea precursor and the substituted propan-2-yl chloride.

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and hydrogen bonding in the thiourea moiety.
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 454.2) and purity (>98%) .
  • X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯S interactions) and planarity of the thiourea group .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–50 µM.
  • Enzyme Inhibition : Test against kinases or proteases linked to disease pathways (IC50_{50} determination).
  • Solubility Profiling : Measure in PBS or DMSO to guide in vivo studies .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC50_{50}50​ values across studies) be reconciled?

Contradictions may arise from:

  • Substituent Effects : Ethoxy vs. halogenated analogs (e.g., fluorophenyl derivatives in ) alter lipophilicity (logP) and target binding.
  • Assay Conditions : pH sensitivity of the thiourea group may affect stability. Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Data Normalization : Account for batch-to-batch variability in compound purity via LC-MS trace analysis.

Q. What strategies optimize the compound’s metabolic stability without compromising potency?

  • Piperazine Modification : Replace 4-methylpiperazine with a morpholine ring to reduce CYP450-mediated oxidation.
  • Ethoxy Group Substitution : Introduce deuterium at the ethoxy methyl group to slow metabolic cleavage .
  • Prodrug Design : Mask the thiourea moiety with a cleavable ester to enhance oral bioavailability .

Q. How does the compound’s 3D conformation influence its interaction with biological targets?

  • Computational Modeling : MD simulations reveal that the ethoxyphenyl group adopts a perpendicular orientation relative to the piperazine ring, facilitating hydrophobic pocket binding.
  • Hydrogen Bonding : The thiourea’s N–H groups form critical interactions with catalytic lysine residues in kinase targets (e.g., EGFR) .
  • Crystallographic Data : Intramolecular H-bonds stabilize the planar thiourea core, as seen in analogous structures .

Methodological Challenges

Q. How to design SAR studies for analogs with improved selectivity?

  • Substituent Library : Synthesize analogs with varying aryl groups (e.g., 4-methoxyphenyl vs. 4-bromophenyl) and assess IC50_{50} shifts.
  • Selectivity Panels : Test against off-target receptors (e.g., GPCRs, ion channels) to identify structural motifs causing promiscuity .
  • Free Energy Calculations : Use MM-PBSA to quantify binding energy differences between analogs .

Q. What experimental controls are critical in stability studies under physiological conditions?

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 37°C.
  • Light Sensitivity : Shield samples from UV exposure to prevent thiourea oxidation.
  • Positive Controls : Compare with structurally similar compounds (e.g., 1-(4-methoxyphenyl)thiourea) to benchmark stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.